molecular formula C6H9NO3 B2516932 (1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid CAS No. 2090219-03-5

(1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid

Cat. No.: B2516932
CAS No.: 2090219-03-5
M. Wt: 143.142
InChI Key: JUQPEUUUSGCPNX-AWFVSMACSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative with significant interest in various fields of chemistry and biology. This compound is characterized by its unique three-membered ring structure, which imparts distinct chemical and physical properties. The presence of both carbamoyl and carboxylic acid functional groups makes it a versatile molecule for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of a suitable alkene with a carbene precursor under controlled conditions to form the cyclopropane ring. Subsequent introduction of the carbamoyl and carboxylic acid groups can be achieved through various organic transformations, such as amidation and oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form various derivatives.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: Both the carbamoyl and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction of the carbamoyl group can produce primary or secondary amines.

Scientific Research Applications

(1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include binding to active sites, altering enzyme conformation, and affecting substrate binding and turnover rates.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-Cyclohexane-1,2-dicarboxylic acid: Similar in having two carboxylic acid groups but differs in ring size and lack of carbamoyl group.

    (1R,2R)-Cyclopropane-1,2-dicarboxylic acid: Similar cyclopropane ring but with two carboxylic acid groups instead of carbamoyl and carboxylic acid groups.

Uniqueness

(1R,2R)-1-Carbamoyl-2-methylcyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring with both carbamoyl and carboxylic acid functional groups. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

(1R,2R)-1-carbamoyl-2-methylcyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-3-2-6(3,4(7)8)5(9)10/h3H,2H2,1H3,(H2,7,8)(H,9,10)/t3-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQPEUUUSGCPNX-AWFVSMACSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@]1(C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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